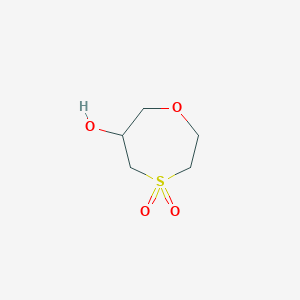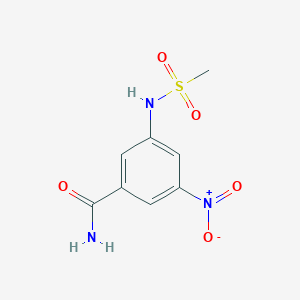![molecular formula C10H17N3O2 B13015653 Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate is a heterocyclic compound that contains an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester and amino groups makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Tert-butyl Ester: The tert-butyl ester is added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of azetidine derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate is unique due to the presence of both the cyano and amino groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for developing new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
tert-butyl 3-[amino(cyano)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(12)4-11/h7-8H,5-6,12H2,1-3H3 |
Clave InChI |
YATWNZAAFJMKBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)

![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
![tert-Butyl 6-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13015645.png)
![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)

![N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)
